molecular formula C6H10F3N B1400834 1,1,1-Trifluorohex-5-en-3-amine CAS No. 1251257-77-8

1,1,1-Trifluorohex-5-en-3-amine

Cat. No.: B1400834
CAS No.: 1251257-77-8
M. Wt: 153.15 g/mol
InChI Key: QNIIKOSUBBANRS-UHFFFAOYSA-N
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Description

1,1,1-Trifluorohex-5-en-3-amine is a chemical building block of interest in advanced organic synthesis and medicinal chemistry. Its structure incorporates two key functional groups: a primary amine and a terminal alkene, which provide versatile handles for further chemical modification, alongside a metabolically stable trifluoromethyl (CF 3 ) group. The strategic introduction of fluorine atoms and CF 3 groups into organic molecules is a well-established tactic in drug design, as it can profoundly influence a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . The primary amine group is a classic nucleophile, capable of participating in reactions with various electrophiles to form amides, sulfonamides, and imines, making it a common precursor for constructing more complex nitrogen-containing architectures . The terminal alkene offers additional pathways for functionalization through reactions such as hydrofunctionalization or oxidative cleavage. The presence of both an amine and an alkene on a linear chain makes this molecule a potential candidate for intramolecular cyclization reactions to synthesize nitrogen-based heterocycles, which are core structures in numerous pharmaceuticals and agrochemicals. As a fluorinated amine, it serves as a valuable intermediate for the preparation of more complex tetrafluoroethylenated amines and other fluorinated scaffolds, which are increasingly important in the development of bioactive substances, liquid crystals, and materials with unique optical properties . Researchers can leverage this compound to explore structure-activity relationships (SAR) by incorporating the CF 3 motif into lead compounds. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,1,1-trifluorohex-5-en-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c1-2-3-5(10)4-6(7,8)9/h2,5H,1,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIIKOSUBBANRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One prominent approach involves the fluorination of precursor amines, such as hex-5-en-3-amine derivatives, using electrophilic fluorinating agents. This method typically employs reagents like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or diethylaminosulfur trifluoride (DAST), which facilitate the introduction of the trifluoromethyl group at the terminal carbon of the alkene chain.

Process Overview:

  • Starting with hex-5-en-3-amine, the compound is dissolved in an aprotic solvent such as dichloromethane.
  • The fluorinating agent (e.g., DAST) is added dropwise under low temperature conditions (−78°C to 0°C) to prevent side reactions.
  • The mixture is stirred, allowing electrophilic fluorination at the terminal position, yielding the trifluorinated intermediate.
  • Final purification involves silica gel chromatography or reverse-phase chromatography to isolate the target amine.

Research Data:

Step Reagent Conditions Yield Notes
Fluorination DAST −78°C to 0°C ~60-75% Selective at terminal carbon
Purification Silica gel chromatography Ambient - Ensures removal of side products

Amination of Trifluorinated Alkenes via Nucleophilic Substitution

Another method involves the nucleophilic substitution of halogenated trifluorinated intermediates with ammonia or primary amines. This approach is advantageous for introducing the amino group at specific positions.

Process Overview:

  • Synthesis of a halogenated trifluoroalkene precursor, such as trifluoromethylated halides.
  • Treatment with ammonia in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile.
  • Heating under reflux conditions facilitates nucleophilic substitution, forming the amino derivative.
  • Post-reaction purification involves extraction and chromatography.

Research Data:

Step Reagent Conditions Yield Notes
Nucleophilic substitution NH₃ / K₂CO₃ Reflux, 60–80°C 50-70% Selective for amino group insertion

Multicomponent Coupling Reactions (A3 Coupling)

Recent advances include multicomponent reactions, such as the A3 coupling, which assemble the trifluorinated amine in a single step from aldehydes, amines, and alkynes.

Process Overview:

  • Combine aldehyde, amine, and alkyne in a suitable solvent (e.g., ethanol or green solvents).
  • Use a catalytic metal (e.g., copper or ruthenium) to facilitate the coupling.
  • The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
  • The product is purified via chromatography.

Research Data:

Step Catalyst Conditions Yield Notes
Coupling Cu or Ru catalyst Room temperature to 50°C 65-80% Efficient for structurally diverse amines

Transition Metal-Catalyzed Functionalization

Transition metal catalysis, particularly involving ruthenium or rhodium, enables the functionalization of alkynes or alkyl halides to introduce the amino group with high regioselectivity.

Process Overview:

  • Alkynes bearing trifluoromethyl groups are subjected to amination using metal catalysts.
  • The reaction typically involves hydrogen gas or transfer hydrogenation, with ammonia or primary amines as nitrogen sources.
  • Conditions are optimized to prevent over-reduction or side reactions.

Research Data:

Step Catalyst Conditions Yield Notes
Amination Rh or Ru catalysts 50–150°C, hydrogen atmosphere 55-78% High regioselectivity

Patented Methods and Green Chemistry Approaches

The patent literature describes processes involving the catalytic hydrogenation of trifluorinated nitriles or imines to produce trifluorinated amines, including 1,1,1-trifluorohex-5-en-3-amine.

Process Overview:

  • Synthesis of nitrile or imine intermediates from fluorinated precursors.
  • Catalytic hydrogenation using palladium or platinum catalysts under mild conditions.
  • Purification through distillation or chromatography.

Research Data:

Step Catalyst Conditions Yield Notes
Hydrogenation Pd/C 25–50°C, 1–10 atm H₂ 70-85% Mild, scalable

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Direct fluorination Hex-5-en-3-amine derivatives DAST, TASF −78°C to 0°C High selectivity Requires low temperature control
Nucleophilic substitution Halogenated trifluoromethyl compounds NH₃, K₂CO₃ Reflux Straightforward Limited regioselectivity
Multicomponent coupling Aldehydes, amines, alkynes Metal catalysts Room temp to 50°C One-pot synthesis Catalyst cost and optimization
Transition metal catalysis Alkynes with CF₃ groups Rh, Ru 50–150°C, H₂ Regioselective Catalyst sensitivity
Catalytic hydrogenation Nitrile or imine intermediates Pd/C Mild conditions Scalable Requires precursor synthesis

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluorohex-5-en-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and halogenating agents facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of trifluorohex-5-en-3-one.

    Reduction: Formation of hex-5-en-3-amine.

    Substitution: Formation of various substituted hexenes depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₆H₈F₃N
  • Molecular Weight : 151.13 g/mol
  • IUPAC Name : 1,1,1-Trifluorohex-5-en-3-amine
  • CAS Number : 1909308-81-1

The compound features a trifluoromethyl group, which imparts unique chemical properties that enhance its reactivity and stability in various applications.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group can modify the pharmacokinetic properties of drug candidates. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Case Study : A study demonstrated that derivatives of trifluoromethyl amines could act as effective modulators in drug design, particularly in developing treatments for neurological disorders due to their ability to cross the blood-brain barrier more efficiently than non-fluorinated analogs .

Materials Science

The compound is utilized in the synthesis of advanced materials such as polymers and coatings. The incorporation of trifluoromethyl groups into polymer chains can enhance properties such as hydrophobicity and thermal stability.

Data Table: Properties of Fluorinated Polymers

PropertyNon-Fluorinated PolymerFluorinated Polymer
Water Absorption (%)152
Thermal Stability (°C)200300
Surface Energy (mN/m)4010

This table illustrates the significant improvements in material properties when fluorinated compounds are used.

Analytical Chemistry

In analytical applications, this compound serves as a reagent in NMR spectroscopy due to its distinct chemical shift characteristics. The fluorine atoms provide high sensitivity in detection methods, allowing for precise measurements of molecular interactions.

Case Study : Research has shown that compounds containing trifluoromethyl groups exhibit notable shifts in their NMR spectra based on pH changes, making them suitable candidates for pH sensors in biological systems .

Mechanism of Action

The mechanism of action of 1,1,1-trifluorohex-5-en-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

1,1,1-Trifluorohex-5-en-3-amine is a fluorinated organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C₆H₉F₃N
  • Molecular Weight : 187.59 g/mol
  • Functional Groups : The compound features a trifluoromethyl group and an amine functional group, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electronic properties, facilitating better binding to target molecules.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes by binding to their active sites.
  • Receptor Interaction : It has been suggested that it could act as a modulator for neurotransmitter receptors, particularly GABA receptors, which are crucial for neuronal excitability regulation.

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit significant anticancer activities. For instance:

  • Case Study : A derivative demonstrated potent inhibitory effects against various cancer cell lines by modulating signaling pathways associated with cell proliferation and apoptosis.

Neurological Effects

The compound has shown potential in neurological applications:

  • GABA Receptor Modulation : Research indicates that analogs of this compound effectively bind to GABA_A receptor subtypes, leading to muscle relaxation effects in animal models without significant side effects.

Comparative Analysis with Similar Compounds

A comparative analysis of the biological activity of this compound with other related compounds reveals its unique profile:

Compound NameAnticancer ActivityNeurological ActivityNotes
This compoundModerateHighPotential GABA receptor modulator
3-Amino-5-bromo-2-fluoropyridineLowModerateLess effective than its aminomethyl derivative
3-Amino-2-bromo-5-fluoropyridineHighLowStronger anticancer effects

Antitumor Activity

Research on novel spiro derivatives related to this compound has highlighted its potential as a valuable scaffold for developing new anticancer agents. A specific study reported that compounds derived from similar structures exhibited significant antitumor activity.

GABA Receptor Interaction

In another study focusing on the neurological effects of related analogs, it was found that these compounds could effectively bind to GABA_A receptor subtypes. This interaction led to muscle relaxation effects in animal models without notable side effects.

Q & A

Q. Q1. What are the established synthetic routes for 1,1,1-Trifluorohex-5-en-3-amine, and what are their comparative advantages?

Answer: The synthesis of this compound typically involves nucleophilic substitution or amine alkylation reactions. A common approach, extrapolated from structurally similar trifluoromethyl amines (e.g., 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride), involves reacting a trifluoromethyl-containing electrophile (e.g., 1,1,1-trifluoro-2-iodoethane) with a primary or secondary amine precursor under controlled conditions . Key parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and reaction time (12–24 hours).

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)
Nucleophilic Substitution1,1,1-Trifluoro-2-iodoethane, Hex-5-en-3-amine, DMF, 80°C65–75≥95%
Reductive AminationHex-5-en-3-one, NH₃, NaBH₃CN, MeOH50–6090–92%

Advanced Consideration: Optimization via Design of Experiments (DoE) can refine reaction efficiency. For example, varying solvent polarity or using phase-transfer catalysts (e.g., TBAB) may enhance yields .

Advanced Mechanistic and Reactivity Studies

Q. Q2. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions. For example:

  • The trifluoromethyl group’s strong electron-withdrawing effect lowers HOMO energy, directing nucleophilic attacks to the β-carbon of the alkene .
  • Isotopic labeling (e.g., ¹⁸O or ²H) combined with NMR or MS can validate mechanistic pathways .

Advanced Experimental Design: Pair computational predictions with kinetic isotope effects (KIE) or stopped-flow spectroscopy to resolve transient intermediates .

Basic Applications in Biomedical Research

Q. Q3. What makes this compound a candidate for drug discovery?

Answer: The trifluoromethyl group enhances metabolic stability and bioavailability by resisting oxidative degradation. Applications include:

  • Enzyme inhibition studies : Fluorinated amines mimic natural substrates, enabling probing of active sites (e.g., serine hydrolases) .
  • PET radiotracer development : ¹⁸F-labeled derivatives can target receptors in neurological disorders .

Advanced Application: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .

Data Contradictions and Resolution

Q. Q4. How should researchers resolve discrepancies in reported NMR spectra for this compound?

Answer: Discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

Standardize Conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS).

2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to confirm assignments .

Cross-Validate : Compare with high-resolution mass spectrometry (HRMS) and IR spectroscopy .

Advanced Approach: Dynamic NMR (DNMR) can detect conformational exchange in trifluoromethyl groups at varying temperatures .

Stability and Safety Protocols

Q. Q5. What are the best practices for handling and storing this compound?

Answer:

  • Storage : Under inert gas (Ar/N₂) at –20°C to prevent oxidation or hydrolysis .
  • Stability Testing : Monitor degradation via HPLC-UV under stress conditions (pH 1–13, 40–60°C) .

Advanced Safety Study : Use accelerated rate calorimetry (ARC) to assess thermal decomposition risks .

Advanced Analytical Method Development

Q. Q6. How can researchers quantify trace impurities in this compound?

Answer:

  • LC-MS/MS : Quantifies impurities (e.g., alkyl halide byproducts) at ppm levels .
  • Headspace GC-MS : Detects volatile degradation products (e.g., trifluoroacetic acid) .

Q. Table 2: Analytical Methods for Impurity Profiling

TechniqueTarget ImpurityDetection Limit
LC-MS/MS (ESI+)Residual alkyl iodides0.1 ppm
¹⁹F NMRFluorinated side-products0.5% w/w

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluorohex-5-en-3-amine
Reactant of Route 2
1,1,1-Trifluorohex-5-en-3-amine

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